Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate
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Overview
Description
ETHYL 3,3-DIETHYL-1-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its naphthalene core, which is substituted with ethyl, diethyl, phenylformamido, and methanethioyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3-DIETHYL-1-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with ethyl and diethyl groups under controlled conditions. The phenylformamido and methanethioyl groups are introduced through subsequent reactions involving specific reagents and catalysts. The reaction conditions often require precise temperature control, solvent selection, and purification steps to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3-DIETHYL-1-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
ETHYL 3,3-DIETHYL-1-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3-DIETHYL-1-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3-DIAMINOACRYLATE: Known for its reactivity and use in synthesizing heterocyclic compounds.
PHENYLFORMAMIDO DERIVATIVES: Studied for their biological activities and potential therapeutic applications.
NAPHTHALENE-2-CARBOXYLATE DERIVATIVES: Used in various chemical and industrial applications.
Uniqueness
ETHYL 3,3-DIETHYL-1-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C25H28N2O3S |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
ethyl 1-(benzoylcarbamothioylamino)-3,3-diethyl-4H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C25H28N2O3S/c1-4-25(5-2)16-18-14-10-11-15-19(18)21(20(25)23(29)30-6-3)26-24(31)27-22(28)17-12-8-7-9-13-17/h7-15H,4-6,16H2,1-3H3,(H2,26,27,28,31) |
InChI Key |
QSPZMPYGNWOLPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=C1C(=O)OCC)NC(=S)NC(=O)C3=CC=CC=C3)CC |
Origin of Product |
United States |
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